Ethyl (2-methylcyclohexyl)glycinate
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Overview
Description
Ethyl (2-methylcyclohexyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the glycine moiety is esterified with ethyl and substituted with a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methylcyclohexyl)glycinate typically involves the esterification of glycine with ethyl alcohol in the presence of an acid catalyst. One common method involves the reaction of glycine with ethyl chloroformate and 2-methylcyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylcyclohexyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclohexyl ring can undergo oxidation to form ketones or reduction to form more saturated compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Hydrolysis: Glycine and ethanol.
Substitution: Various substituted glycinates depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: More saturated cyclohexyl derivatives.
Scientific Research Applications
Ethyl (2-methylcyclohexyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl (2-methylcyclohexyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl glycine ester: Similar structure but lacks the cyclohexyl group.
Methyl (2-methylcyclohexyl)glycinate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclohexylglycine: Lacks the ester group but has a similar cyclohexyl substitution.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-[(2-methylcyclohexyl)amino]acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)8-12-10-7-5-4-6-9(10)2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JJFPNKFFJNYTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CCCCC1C |
Origin of Product |
United States |
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